

Physical and chemical characteristics of SHELLSOL hydrocarbon solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

[Get Quote](#)

An In-depth Technical Guide to SHELLSOL™ Hydrocarbon Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **SHELLSOL™** hydrocarbon solvents. The information is curated for researchers, scientists, and professionals in drug development who require a deep understanding of solvent properties for formulation, purification, and manufacturing processes. All quantitative data is presented in clear, comparative tables, and key experimental methodologies are detailed.

Core Physical and Chemical Properties

SHELLSOL™ solvents are a broad range of high-purity hydrocarbon fluids with varying compositions and properties tailored for specific industrial applications. They are broadly categorized into aliphatic and aromatic grades, each with distinct characteristics. The selection of an appropriate **SHELLSOL™** solvent is critical and depends on factors such as required solvency, evaporation rate, flash point, and regulatory compliance.

Aliphatic Hydrocarbon Solvents

Aliphatic **SHELLSOL™** solvents are characterized by their low aromatic content, which results in a lower odor and reduced toxicity compared to aromatic solvents.^{[1][2]} They are

predominantly composed of paraffins and naphthenes.^{[3][4]} The isoparaffinic grades, such as **ShellSol** TD and **ShellSol** T, are synthetic solvents produced through an alkylation process, which allows for tight control over their composition and properties, resulting in a consistent performance.^[5] These solvents are noted for their narrow boiling ranges and unique combination of flash point and evaporation rate.^[5]

Aromatic Hydrocarbon Solvents

Aromatic **SHELLSOL™** solvents, such as **ShellSol** A100, are composed primarily of C9-C10 aromatic hydrocarbons.^[6] They exhibit high solvency power, making them effective in applications requiring strong dissolving capabilities.^[7]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of various **SHELLSOL™** solvent grades, allowing for easy comparison.

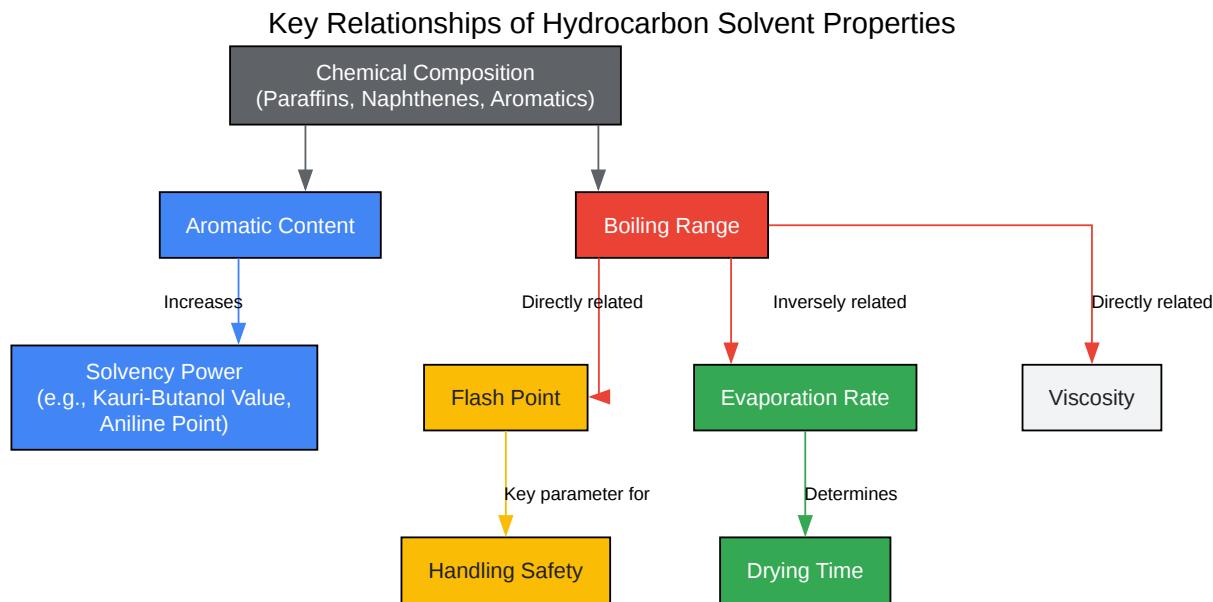
Table 1: Physical Properties of Selected **SHELLSOL™** Solvents

Property	Shellsol A	Shellsol A100	Shellsol D60	Shellsol D70	Shellsol T	Shellsol TD
Boiling Range (°C)	140–180[7]	167–180[6]	179 - 213.9[3]	-	170–210[2]	174-187[5]
Flash Point (°C)	38–44 (closed cup)[7]	48[6]	61 - 66[3]	74[4]	48–56 (closed cup)[2]	46[5]
Density (g/cm³ at 15°C)	0.76– 0.78[7]	0.876[6]	-	-	0.78– 0.81[2]	-
Viscosity (mm²/s at 25°C)	-	0.89[6]	-	2.0[4]	1.9	-
Aniline Point (°C)	-	14[6]	75[8]	77[4]	85	84[5]
Kauri-Butanol Value	-	90[6]	-	29[4]	26	-

Table 2: Chemical Properties of Selected SHELLSOL™ Solvents

Property	Shellsol A	Shellsol A100	Shellsol D60	Shellsol D70	Shellsol T	Shellsol TD
Aromatic Content (% v/v)	Low Aromatic[7]	> 99[6]	0.4[8]	< 100 mg/kg[4]	100 mg/kg	50 mg/kg[5]
Benzene Content (mg/kg)	-	< 3[6]	-	< 3[4]	< 3	< 3[5]
Sulfur Content (mg/kg)	-	< 0.5[6]	-	< 0.5[4]	< 0.5	-
Paraffins (% m/m)	-	-	-	-	> 98	-
Naphthalene s (% m/m)	-	-	-	-	< 2	-

Experimental Protocols


The physical and chemical characteristics of **SHELLSOL™** solvents are determined using standardized test methods, primarily those developed by ASTM International.[8] These protocols ensure consistency and comparability of data across different batches and grades.

- Density: Determined using ASTM D4052, this method involves measuring the mass of a known volume of the liquid in a pycnometer at a specified temperature.
- Boiling Range/Distillation: ASTM D1078 is a standard test method for the distillation range of volatile organic liquids.[6] It measures the initial boiling point (IBP) and final boiling point (FBP) to characterize the volatility of the solvent.
- Flash Point: The flash point is determined using methods like ASTM D93 (Pensky-Martens Closed Cup Tester) or IP 170.[3][6] This test measures the lowest temperature at which the solvent vapors will ignite when an ignition source is introduced.

- Aromatic Content: ASTM D1319 is a standard method for determining hydrocarbon types in liquid petroleum products by fluorescent indicator adsorption.[6][8] This method separates the sample into saturate, olefin, and aromatic fractions.
- Aniline Point: Measured according to ASTM D611, the aniline point is the minimum temperature at which equal volumes of aniline and the hydrocarbon solvent are completely miscible. It is an empirical measure of the solvency of a hydrocarbon.
- Kauri-Butanol Value: This value, determined by ASTM D1133, is a measure of the solvency power of a hydrocarbon solvent. It is determined by titrating a standard solution of kauri resin in n-butanol with the hydrocarbon solvent until a defined turbidity is reached.
- Sulfur Content: The amount of sulfur is often determined by methods such as SMS 1897, a Shell-specific method.[6]
- Color: The Saybolt color is measured using ASTM D156, which is a visual comparison of the sample with a series of glass standards.[6]
- Viscosity: Kinematic viscosity is typically measured using a calibrated glass capillary viscometer according to ASTM D445.

Logical Relationships of Solvent Properties

The interplay between the various physical and chemical characteristics of a solvent determines its performance in a given application. The following diagram illustrates these relationships for hydrocarbon solvents.

[Click to download full resolution via product page](#)

Caption: Interrelationships of key hydrocarbon solvent properties.

Conclusion

SHELLSOL™ hydrocarbon solvents offer a diverse range of properties to meet the specific needs of researchers and professionals in various scientific fields. A thorough understanding of their physical and chemical characteristics, as determined by standardized experimental protocols, is essential for optimal solvent selection and application. The data and relationships presented in this guide serve as a foundational resource for informed decision-making in formulation, process development, and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. SHELLSOL D60 - Ataman Kimya [atamanchemicals.com]
- 4. labshop.nl [labshop.nl]
- 5. ShellSol TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 6. stenbacka.fi [stenbacka.fi]
- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 8. yairerez.co.il [yairerez.co.il]
- To cite this document: BenchChem. [Physical and chemical characteristics of SHELLSOL hydrocarbon solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174059#physical-and-chemical-characteristics-of-shellsol-hydrocarbon-solvents\]](https://www.benchchem.com/product/b1174059#physical-and-chemical-characteristics-of-shellsol-hydrocarbon-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com